Tert-butyl((1-hydroxy-4-methylcyclohexyl)methyl)carbamate
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Overview
Description
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol . It is commonly used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production methods for tert-butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate typically involve the use of tert-butyl dicarbonate (Boc2O) and a base such as diisopropylethylamine (DIPEA) or pyridine . The reaction is carried out under anhydrous conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate undergoes various types of reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: NaOCH3, LiAlH4, RLi (organolithium reagents)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates .
Scientific Research Applications
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine . This property makes it valuable in multi-step synthesis processes where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclohexyl moiety.
N-Boc-hydroxylamine: Contains a hydroxylamine group instead of a cyclohexyl group.
tert-Butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate: A closely related compound with similar properties.
Uniqueness
tert-Butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions . Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it highly valuable in synthetic chemistry .
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-5-7-13(16,8-6-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
BZZLFEVQHKNSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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